molecular formula C19H22N2O4 B6910129 N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide

N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B6910129
M. Wt: 342.4 g/mol
InChI Key: UNNMAQPUMPDKAM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core structure

Properties

IUPAC Name

N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-17-4-5-18-15(10-17)9-16(13-25-18)19(23)21(7-8-22)12-14-3-2-6-20-11-14/h2-6,10-11,16,22H,7-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNMAQPUMPDKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)N(CCO)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the initial formation of the chromene core, followed by functionalization to introduce the hydroxyethyl, methoxy, and pyridinylmethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the chromene core or other functional groups.

    Substitution: The methoxy and pyridinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and pyridinylmethyl-substituted molecules. Examples are:

  • 6-methoxy-3,4-dihydro-2H-chromene derivatives
  • Pyridin-3-ylmethyl-substituted amides

Uniqueness

N-(2-hydroxyethyl)-6-methoxy-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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